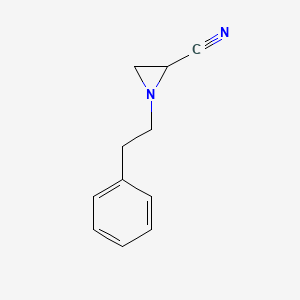![molecular formula C21H29NO2 B14446174 2,6-Di-tert-butyl-4-[(4-hydroxyanilino)methyl]phenol CAS No. 77502-72-8](/img/structure/B14446174.png)
2,6-Di-tert-butyl-4-[(4-hydroxyanilino)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Di-tert-butyl-4-[(4-hydroxyanilino)methyl]phenol is an organic compound known for its antioxidant properties. It is a derivative of phenol and is used in various applications, including as a stabilizer in polymers and as an antioxidant in different industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-[(4-hydroxyanilino)methyl]phenol typically involves the alkylation of phenol with isobutene in the presence of a catalyst such as aluminum phenoxide . This reaction is a Friedel-Crafts alkylation, which is a common method for introducing alkyl groups into aromatic compounds.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Di-tert-butyl-4-[(4-hydroxyanilino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form corresponding hydroquinones.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and substituted phenols, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,6-Di-tert-butyl-4-[(4-hydroxyanilino)methyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as an antioxidant to prevent the oxidation of various chemicals and materials.
Biology: The compound is studied for its potential effects on biological systems, including its antioxidant properties and potential therapeutic applications.
Medicine: Research is ongoing to explore its use in preventing oxidative stress-related diseases.
Industry: It is used as a stabilizer in polymers and other materials to enhance their durability and performance
Mecanismo De Acción
The primary mechanism of action of 2,6-Di-tert-butyl-4-[(4-hydroxyanilino)methyl]phenol is its ability to act as an antioxidant. It inhibits lipid peroxidation by scavenging free radicals and converting them into less reactive species . This action helps in preventing oxidative damage to cells and materials.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and industrial applications.
2,6-Di-tert-butylphenol: Used as a precursor to more complex antioxidants and stabilizers.
Butylated hydroxyanisole (BHA): Another antioxidant used in food preservation.
Uniqueness
2,6-Di-tert-butyl-4-[(4-hydroxyanilino)methyl]phenol is unique due to its specific structure, which provides enhanced antioxidant properties compared to similar compounds. Its ability to undergo various chemical reactions also makes it versatile for different applications in research and industry.
Propiedades
Número CAS |
77502-72-8 |
|---|---|
Fórmula molecular |
C21H29NO2 |
Peso molecular |
327.5 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-[(4-hydroxyanilino)methyl]phenol |
InChI |
InChI=1S/C21H29NO2/c1-20(2,3)17-11-14(12-18(19(17)24)21(4,5)6)13-22-15-7-9-16(23)10-8-15/h7-12,22-24H,13H2,1-6H3 |
Clave InChI |
XBZOWZPJKDODCI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CNC2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


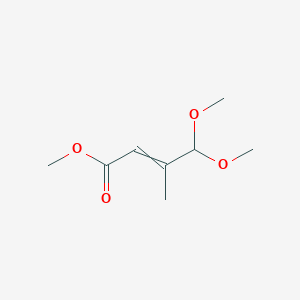
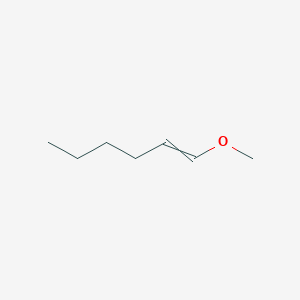
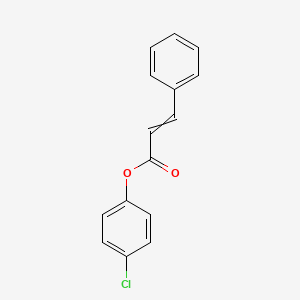


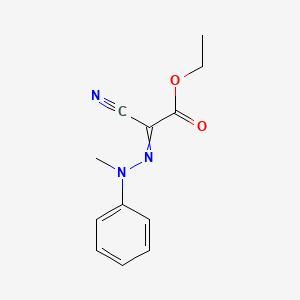
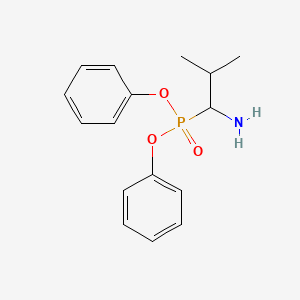
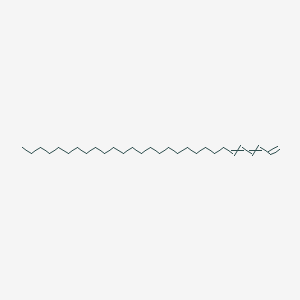
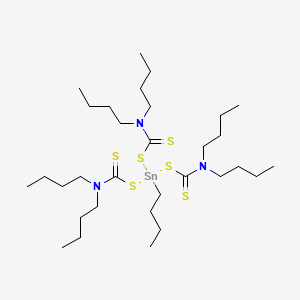
![1-Chloro-2-{[(2-chloroethoxy)methoxy]methoxy}ethane](/img/structure/B14446160.png)
![(5R)-3-[(2-Chlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14446164.png)
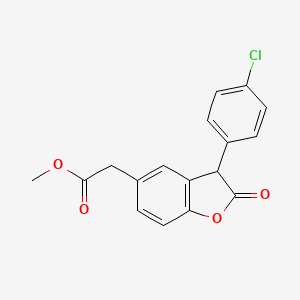
![Benzoic acid, 4-[[[[4-[[(2-ethylhexyl)oxy]carbonyl]phenyl]amino]methylene]amino]-, 2-ethylhexyl ester](/img/structure/B14446170.png)
